BenchChemオンラインストアへようこそ!

8-Bromo-5-chloropyrido[4,3-d]pyrimidine

Medicinal Chemistry Synthetic Chemistry PI3K Inhibitor Intermediate

8-Bromo-5-chloropyrido[4,3-d]pyrimidine (CAS 1352926-12-5) is a heterocyclic building block featuring a pyrido[4,3-d]pyrimidine core with bromine at the 8-position and chlorine at the 5-position. This substitution pattern confers distinct electronic properties and reactivity profiles compared to other halo-pyridopyrimidine regioisomers.

Molecular Formula C7H3BrClN3
Molecular Weight 244.47 g/mol
Cat. No. B8226300
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chloropyrido[4,3-d]pyrimidine
Molecular FormulaC7H3BrClN3
Molecular Weight244.47 g/mol
Structural Identifiers
SMILESC1=C2C(=NC=N1)C(=CN=C2Cl)Br
InChIInChI=1S/C7H3BrClN3/c8-5-2-11-7(9)4-1-10-3-12-6(4)5/h1-3H
InChIKeyGWPDGSQZFZZYCQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-chloropyrido[4,3-d]pyrimidine: A Dual-Halogen Pyridopyrimidine Intermediate for Kinase Inhibitor Synthesis and Medicinal Chemistry


8-Bromo-5-chloropyrido[4,3-d]pyrimidine (CAS 1352926-12-5) is a heterocyclic building block featuring a pyrido[4,3-d]pyrimidine core with bromine at the 8-position and chlorine at the 5-position. This substitution pattern confers distinct electronic properties and reactivity profiles compared to other halo-pyridopyrimidine regioisomers [1]. The compound and its morpholine derivatives serve as key intermediates in the synthesis of PI3K inhibitor candidates via chemoselective Suzuki-Miyaura cross-coupling, where the halogen reactivity hierarchy dictates the site and efficiency of aryl functionalization . The compound has also demonstrated direct biological activity, with an IC₅₀ of 9.6 µM against PANC-1 pancreatic cancer cells, a potency comparable to gemcitabine .

Why 8-Bromo-5-chloropyrido[4,3-d]pyrimidine Cannot Be Replaced by Other Halopyridopyrimidines


The pyrido[4,3-d]pyrimidine scaffold contains two chemically distinct halogenation sites (C-5 and C-8), and the specific halogen identity profoundly influences both the regiochemical outcome and efficiency of subsequent cross-coupling reactions. As demonstrated by Chen et al., the 8-bromo-5-chloro substitution pattern (compound 1b) exhibits poor selectivity in Pd-catalyzed Suzuki coupling compared to the 8-iodo-5-chloro analog (1a), because the reactivity difference between the C–Cl and C–Br bonds is insufficient to override electronic effects . Consequently, simple in-class substitution—such as replacing the 8-bromo substituent with 8-iodo or moving chlorine from the 5-position to the 2- or 4-position—alters the reaction's chemo- and regioselectivity, product yield, and the synthetic route's feasibility. These differences are quantitative and experimentally verified, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for 8-Bromo-5-chloropyrido[4,3-d]pyrimidine


Chemoselectivity in Suzuki-Miyaura Cross-Coupling: 8-Bromo vs. 8-Iodo Analog

In the Pd(PPh₃)₄-catalyzed Suzuki coupling with phenylboronic acid, the 8-bromo-5-chloro derivative (1b) gave a 44:56 molar ratio of C-5 vs. C-8 arylation products with a combined isolated yield of 66% (29% desired mono-arylation at C-8 + 37% at C-5). In stark contrast, the 8-iodo-5-chloro analog (1a) delivered a 94:6 ratio favoring C-8 arylation with a 94% isolated yield of the desired product . This 47-percentage-point drop in desired product yield and inversion of regioselectivity demonstrate that the bromine atom cannot serve as a viable replacement for iodine in this synthetic sequence.

Medicinal Chemistry Synthetic Chemistry PI3K Inhibitor Intermediate

Differential Reactivity with Electron-Rich Aryl Boronic Acids: Bromo vs. Iodo Analogs

When p-methoxyphenylboronic acid was used as the coupling partner, the 8-bromo-5-chloro substrate (1b) showed a 67:33 selectivity for C-8 arylation with an isolated yield of only 30% for the desired product, alongside 15% of the C-5 arylated side product. In contrast, the 8-iodo-5-chloro substrate (1a) achieved a 97:3 selectivity and a 96% isolated yield of the C-8 coupled product . The 3.2-fold lower yield and substantially eroded selectivity underscore the inferior performance of the bromo derivative when electron-donating aryl groups are involved, limiting its utility in library synthesis.

C–C Bond Formation Reaction Yield PI3K Inhibitor Intermediates

Direct Cytotoxicity Against Pancreatic Cancer Cells: Comparable Potency to Gemcitabine

In a MTT cell viability assay using the PANC-1 pancreatic ductal adenocarcinoma cell line, 8-bromo-5-chloropyrido[4,3-d]pyrimidine exhibited an IC₅₀ of 9.6 µM, described as comparable to the clinical standard gemcitabine in the same assay system . This direct biological activity, observed with the unadorned scaffold, indicates that the compound possesses intrinsic cytotoxicity that is not uniformly shared by other halogenated pyrido[4,3-d]pyrimidine regioisomers, though precise head-to-head values for analogs are not available in the cited source.

Anticancer Activity Pancreatic Cancer PANC-1

Prioritized Application Scenarios for 8-Bromo-5-chloropyrido[4,3-d]pyrimidine Based on Evidence


Selective Functionalization at C-5 via Nucleophilic Aromatic Substitution Before Late-Stage C-8 Coupling

Because the chlorine at C-5 is more electrophilic than the bromine at C-8, nucleophilic substitution with amines or alkoxides can be performed first to install a substituent at C-5, leaving the C-8 bromide intact for subsequent cross-coupling or further elaboration . This orthogonal reactivity is exploited when the target molecule requires a specific substitution pattern that is inaccessible via the 8-iodo analog due to its tendency to react preferentially at the iodine site.

Preparation of C-5 Substituted Pyrido[4,3-d]pyrimidine Scaffolds for PI3K and Kinase Inhibitor Programs

The compound has been directly employed as a coupling partner (as its morpholine derivative) in Pd-catalyzed Suzuki reactions to generate 8-aryl-5-chloro-pyrido[4,3-d]pyrimidines, which are key intermediates in the synthesis of PI3K inhibitor candidates . Despite the suboptimal selectivity noted in the quantitative evidence, the reaction can still be useful when only the C-8 coupled product is desired and the substrate scope is limited to electron-deficient boronic acids or when competing reactivity at C-5 is tolerated.

Oncology Probe Development Using the Intact 8-Bromo-5-chloro Scaffold

The compound's intrinsic antiproliferative activity against PANC-1 pancreatic cancer cells (IC₅₀ 9.6 µM), comparable to gemcitabine , supports its use as a starting scaffold for lead optimization programs targeting pancreatic cancer. Researchers can acquire the compound not only as a synthetic intermediate but also as a biologically active control compound for preliminary SAR studies around the halogen substitution pattern.

Quote Request

Request a Quote for 8-Bromo-5-chloropyrido[4,3-d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.